molecular formula C5H13NO B094322 2-(Dimethylamino)propan-1-ol CAS No. 15521-18-3

2-(Dimethylamino)propan-1-ol

Cat. No. B094322
CAS RN: 15521-18-3
M. Wt: 103.16 g/mol
InChI Key: PBKGYWLWIJLDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)propan-1-ol is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is a structural motif in several compounds that have been synthesized and characterized for different purposes, ranging from catalysis in polymerization processes to the synthesis of natural insecticides.

Synthesis Analysis

The synthesis of compounds containing the 2-(dimethylamino)propan-1-ol unit has been reported in several studies. For instance, [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes were synthesized and characterized, indicating the versatility of this group in forming stable complexes with metals such as titanium . Additionally, 2-(Dimethylamino)-1,3-dithiocyanatopropane, a compound related to 2-(dimethylamino)propan-1-ol, was prepared as a key intermediate for synthesizing a natural insecticide, showcasing the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of derivatives of 2-(dimethylamino)propan-1-ol has been elucidated using various techniques, including X-ray diffraction analysis. Crystal structures of these derivatives reveal details about their conformation and the interactions that stabilize their structures, such as hydrogen bonding and van der Waals forces . The intramolecular coordination of the dimethylamino group to titanium in the synthesized complexes further highlights the structural significance of the dimethylamino group .

Chemical Reactions Analysis

The reactivity of compounds containing the 2-(dimethylamino)propan-1-ol moiety has been explored in different chemical reactions. For example, the esterification of 3-(dimethylamino)propan-1-ol and its derivatives by N-acetylimidazole in acetonitrile was studied, revealing insights into the reaction mechanism and the influence of substitution on reaction rates . These findings contribute to a deeper understanding of the chemical behavior of compounds with the 2-(dimethylamino)propan-1-ol structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(dimethylamino)propan-1-ol derivatives have been investigated through various analytical methods. The absolute configurations and preferred conformations of these compounds have been determined using techniques such as ORD and NMR spectroscopy . Theoretical studies, including DFT and MP2 calculations, have been conducted to investigate the thermodynamic properties of these compounds, providing valuable information on their stability and reactivity .

Scientific Research Applications

  • Synthesis of Aryloxy Propanamines : O’Brien et al. (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, which are derived from 3-(dimethylamino)-1-phenyl-propan-1-ol. This synthesis involves the regiospecific opening of an azetidinium ion intermediate (O’Brien, Phillips, & Towers, 2002).

  • Alkylation and Ring Closure Reactions : Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, to generate a diverse library of compounds through different alkylation and ring closure reactions (Roman, 2013).

  • Viscosity Studies : Fu, Zhang, and Fu (2019) measured the viscosities of CO2-loaded 3-(dimethylamino)propan-1-ol (3DMA1P) aqueous solutions, contributing to the understanding of fluid dynamics in chemical processes (Fu, Zhang, & Fu, 2019).

  • Chemical Analysis Method Development : Jeżewska and Woźnica (2020) developed a method for determining propan-2-ol in workplace air, which included a step involving N,N-dimethylformamide, a compound related to 2-(Dimethylamino)propan-1-ol (Jeżewska & Woźnica, 2020).

  • Mechanism of Esterification : Madder et al. (1997) studied the esterification of 3-(Dimethylamino)propan-1-ol and its derivatives, providing insights into the reaction mechanisms in organic chemistry (Madder, Sebastian, Haver, Clercq, & Maskill, 1997).

  • Photophysical Behavior : Moreno Cerezo et al. (2001) examined the photophysical behavior of probes including 1-[6-(Dimethylamino)naphthalen-2-yl]propan-1-one in various solvents, contributing to the understanding of solvent effects on photophysical properties (Moreno Cerezo et al., 2001).

  • Pharmaceutical Intermediate Synthesis : Zhang et al. (2015) discussed the use of 3-(dimethylamino)-1-phenylpropan-1-ol as an important intermediate in the synthesis of antidepressants (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).

  • Photochemical Studies : Gruen and Schulte‐Frohlinde (1974) investigated the photo-oxidation of 4-Dimethylamino-2′,4′-dinitroazobenzene in propan-2-ol, providing insights into the photochemical behavior of azo dyes (Gruen & Schulte‐Frohlinde, 1974).

Safety And Hazards

2-(Dimethylamino)propan-1-ol is considered hazardous. It is flammable and harmful if swallowed. It causes severe skin burns and eye damage . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

2-(dimethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKGYWLWIJLDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871239
Record name 1-Propanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)propan-1-ol

CAS RN

15521-18-3
Record name 2-(Dimethylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15521-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 2-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015521183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-(dimethylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-(dimethylamino)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-(dimethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanol, 2-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)propan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Dimethylamino)propan-1-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)propan-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)propan-1-ol
Reactant of Route 6
2-(Dimethylamino)propan-1-ol

Citations

For This Compound
4
Citations
AB Reddy, RV Hymavathi, GN Swamy… - Letters in Organic …, 2018 - ingentaconnect.com
In the present study, a new class of triazino-caffeine derivatives with good antimicrobial activities is reported. Eight new triazino-caffeine derivatives were synthesized via Mitsunobu …
Number of citations: 3 www.ingentaconnect.com
AE Cotman, M Durcik, D Benedetto Tiz… - Journal of medicinal …, 2023 - ACS Publications
We have developed compounds with a promising activity against Acinetobacter baumannii and Pseudomonas aeruginosa, which are both on the WHO priority list of antibiotic-resistant …
Number of citations: 7 pubs.acs.org
C Dong, C Ly, LE Dunlap, MV Vargas, J Sun… - Cell, 2021 - cell.com
Ligands can induce G protein-coupled receptors (GPCRs) to adopt a myriad of conformations, many of which play critical roles in determining the activation of specific signaling …
Number of citations: 89 www.cell.com
SB Heimsch - 2020 - edoc.ub.uni-muenchen.de
A compound which contains besides the fuel also the oxidizer and decomposes under energy and gas release is defined according to the ASTM (American society for testing and …
Number of citations: 1 edoc.ub.uni-muenchen.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.